molecular formula C5H6ClNO6S B13300182 Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate

Cat. No.: B13300182
M. Wt: 243.62 g/mol
InChI Key: IMOCPBCLOMBRMG-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a chlorosulfonyl group, an oxo group, and a carboxylate ester, making it a versatile reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxazolidine derivative with chlorosulfonic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, acetone

    Catalysts: Triethylamine for substitution reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functionalities into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is unique due to the presence of both a chlorosulfonyl group and an oxo group, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C5H6ClNO6S

Molecular Weight

243.62 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-2-oxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C5H6ClNO6S/c1-12-4(8)3-2-7(5(9)13-3)14(6,10)11/h3H,2H2,1H3

InChI Key

IMOCPBCLOMBRMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C(=O)O1)S(=O)(=O)Cl

Origin of Product

United States

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